3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring substituted with a phosphoryl group and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the morpholinyl groups can enhance solubility and bioavailability. The benzoxazole ring can interact with aromatic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-(Di(4-morpholinyl)phosphorothioyl)-2-propyl-2H-indazole: Similar structure but with a phosphorothioyl group instead of a phosphoryl group.
Tri(4-morpholinyl)phosphine oxide: Contains three morpholinyl groups attached to a phosphine oxide.
Uniqueness
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring with a phosphoryl group and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
59349-95-0 |
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Molecular Formula |
C15H20N3O5P |
Molecular Weight |
353.31 g/mol |
IUPAC Name |
3-dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H20N3O5P/c19-15-18(13-3-1-2-4-14(13)23-15)24(20,16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4H,5-12H2 |
InChI Key |
BCXLOPQVKZUHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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